Thieno[3,2-c]pyridine-6-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
thieno[3,2-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2 |
InChI Key |
FTZYNKDAKJGDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=NC(=C2)CN |
Origin of Product |
United States |
Reactivity and Chemical Transformations of the Thieno 3,2 C Pyridine Scaffold
The chemical behavior of the thieno[3,2-c]pyridine (B143518) system is characterized by the interplay between its two constituent rings. The thiophene (B33073) moiety typically undergoes electrophilic substitution, while the pyridine (B92270) ring is more susceptible to nucleophilic attack. The presence of substituents can further modulate this reactivity, influencing the regioselectivity and chemoselectivity of various transformations.
Structure Activity Relationship Sar Investigations of Thieno 3,2 C Pyridine 6 Methanamine Derivatives
Methodological Approaches for SAR Elucidation
The elucidation of SAR for thieno[3,2-c]pyridine-6-methanamine derivatives involves a multifaceted approach, combining rational design, systematic chemical modifications, and computational modeling. These methodologies allow for a comprehensive understanding of how different parts of the molecule contribute to its biological effects.
Rational drug design for this compound derivatives often begins with a known biologically active lead compound. The core principle is to introduce systematic modifications to different parts of the molecule and assess the resulting changes in biological activity. This process helps in identifying the pharmacophore, which is the essential arrangement of functional groups responsible for the biological activity.
Key strategies in the rational design and systematic modification include:
Functional Group Modification: Altering or replacing functional groups on the thieno[3,2-c]pyridine (B143518) core or the 6-methanamine side chain to probe for interactions with biological targets. This can include changes in electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding capacity.
Homologation: Systematically increasing the length of alkyl chains or linkers to determine the optimal distance between key interacting moieties.
Ring Variation: Modifying or replacing aromatic or heterocyclic rings attached to the core scaffold to explore the impact of different ring systems on activity.
The insights gained from these systematic modifications are crucial for building a comprehensive SAR model.
Bioisosterism is a key strategy in medicinal chemistry used to modify the physicochemical properties of a molecule while retaining its biological activity. In the context of the thieno[3,2-c]pyridine framework, bioisosteric replacements can be employed to improve potency, selectivity, and metabolic stability.
Examples of bioisosteric replacements include:
Thiophene (B33073) Ring Analogs: Replacing the thiophene ring with other five-membered heterocycles such as furan (B31954) or pyrrole (B145914) can modulate the electronic distribution and lipophilicity of the molecule.
Pyridine (B92270) Ring Analogs: The pyridine nitrogen atom is a key feature for interaction. Replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyridazine (B1198779) can alter the basicity and hydrogen bonding capabilities. The similarity in physicochemical properties between benzene (B151609) and thiophene makes them well-known examples of bioisosteres nih.gov.
Functional Group Bioisosteres: Replacing a carboxylate group with a tetrazole or a hydroxyl group with an amine can significantly impact the compound's pharmacokinetic profile. For instance, replacing a hydroxyl group with its bioisosteric amine has been shown to result in a significant drop in the activity of some related heterocyclic compounds.
These replacements are guided by an understanding of the electronic and steric requirements of the biological target.
Scaffold optimization is a critical step in the development of lead compounds. It involves modifying the core thieno[3,2-c]pyridine structure to enhance its drug-like properties. A related strategy, scaffold hopping, involves replacing the central core with a structurally different moiety that maintains a similar 3D arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties. For instance, a scaffold hopping strategy has been successfully used in the design and synthesis of novel tetrahydrothieno[3,2-c]pyridine derivatives nih.gov.
Lead compound development strategies often focus on:
Improving Potency: Fine-tuning the substituents to maximize interactions with the target.
Enhancing Selectivity: Modifying the structure to reduce off-target effects.
Optimizing ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability to ensure the compound can reach its target in the body.
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in guiding these optimization efforts.
Influence of Modifications to the 6-Methanamine Moiety on Activity
The 6-methanamine moiety is a key functional group that can significantly influence the biological activity of thieno[3,2-c]pyridine derivatives. Modifications to this part of the molecule can impact its basicity, steric profile, and ability to form hydrogen bonds.
Systematic variations of the 6-methanamine group can include:
N-Alkylation: Introducing alkyl groups of varying sizes to the nitrogen atom can probe the steric tolerance of the binding site.
N-Acylation: Converting the amine to an amide can reduce its basicity and introduce new hydrogen bonding opportunities.
Incorporation into a Ring: Cyclizing the methanamine side chain to form a piperidine (B6355638) or other nitrogen-containing ring can constrain its conformation and potentially improve binding affinity.
The following table illustrates hypothetical SAR data for modifications at the 6-methanamine position:
| Modification | R Group | Relative Activity |
| Primary Amine | H | + |
| N-Methyl | CH₃ | ++ |
| N,N-Dimethyl | (CH₃)₂ | + |
| N-Acetyl | COCH₃ | - |
| N-Phenyl | C₆H₅ | +/- |
This table is for illustrative purposes and based on general medicinal chemistry principles.
Positional Effects of Substitutions on the Thiophene Ring System
Substitution at C2: This position is adjacent to the sulfur atom. Substituents here can influence the electron density of the thiophene ring and may be involved in direct interactions with the biological target.
Studies on related thieno[3,2-c]pyridine derivatives have shown that the nature of the substituent at the 3-position has a predominant effect on the fluorescence properties of these compounds nih.gov. The electronic nature of the substituent (electron-donating or electron-withdrawing) can significantly alter the molecule's properties.
The following table provides a hypothetical comparison of the effects of substituents at different positions on the thiophene ring:
| Position | Substituent | Electronic Effect | Predicted Impact on Activity |
| C2 | -Cl | Electron-withdrawing | Increase |
| C3 | -Cl | Electron-withdrawing | Moderate Increase |
| C2 | -OCH₃ | Electron-donating | Decrease |
| C3 | -OCH₃ | Electron-donating | Moderate Decrease |
This table is for illustrative purposes and based on general principles of SAR.
Conformational Analysis and its Correlation with Observed Activities
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives aims to identify the low-energy conformations that are likely to be biologically active.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often used to predict the preferred conformations. These studies can reveal:
Torsional Angles: The preferred rotational angles around key single bonds, such as the bond connecting the 6-methanamine group to the pyridine ring.
Ring Pucker: The preferred conformations of any non-aromatic rings in the molecule.
By correlating the preferred conformations with the observed biological activities of a series of compounds, it is possible to develop a 3D-QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug design efforts. For example, in a series of conformationally restricted thieno[3,2-d]pyrimidinones, the identification of the biologically active conformer was crucial for understanding their inhibitory activity nih.govnih.gov.
Comparative SAR Studies with Other Thienopyridine Isomers and Related Heterocycles
The exploration of structure-activity relationships (SAR) for thieno[3,2-c]pyridine derivatives is significantly enhanced by comparative studies with isomeric thienopyridine scaffolds and other related heterocyclic systems. Such analyses are rooted in the principle of bioisosterism, a strategy in medicinal chemistry where atoms or groups of atoms are exchanged for alternatives with similar properties to create new compounds with potentially improved biological activity, selectivity, or pharmacokinetic profiles cambridgemedchemconsulting.comnih.gov. The thoughtful application of bioisosteric replacement allows researchers to probe the effects of steric size, electronic properties, lipophilicity, and hydrogen bonding capacity on a molecule's interaction with its biological target nih.gov.
Table 1: Comparative Receptor Affinity of Thieno[3,2-c]pyridine and Furo[3,2-c]pyridine Derivatives nih.gov
| Heterocyclic Core | Serotonin 5-HT1 Affinity | Serotonin 5-HT2 Affinity | Dopamine (B1211576) D2 Affinity |
|---|---|---|---|
| Thieno[3,2-c]pyridine | Potent | Potent | Weak |
| Furo[3,2-c]pyridine | Potent | Potent | Weak |
The positioning of the nitrogen atom and the fusion pattern of the heterocyclic rings are critical determinants of biological activity. There are six possible isomers of thienopyridine, with the thieno[2,3-b], thieno[3,2-b], thieno[2,3-c], and thieno[3,2-c] scaffolds being the most extensively studied researchgate.net. Each isomer possesses a unique arrangement and distribution of electrons, which influences its ability to interact with specific biological targets. For instance, SAR studies on thieno[2,3-b]pyridine (B153569) derivatives identified them as potent inhibitors of hepatic gluconeogenesis for potential use in type 2 diabetes nih.gov. Meanwhile, derivatives of the thieno[2,3-c]pyridine (B153571) isomer have been investigated as Hsp90 inhibitors for their anticancer properties nih.govmdpi.com. These distinct biological applications for different isomers highlight how the core scaffold geometry dictates target specificity.
Further comparative studies have been conducted between thienopyridine and thienopyrimidine cores. In the development of inhibitors for Sirtuins (SIRT1, SIRT2, and SIRT3), a thieno[3,2-d]pyrimidine (B1254671) scaffold was identified as a critical component for inhibitory function acs.org. When this core was compared with related heterocycles, significant differences in potency were observed. Specifically, replacing the sulfur atom of the thieno[3,2-d]pyrimidine core with oxygen to form a furo[3,2-d]pyrimidine (B1628203) resulted in a substantial 15 to 40-fold decrease in potency against SIRT1, SIRT2, and SIRT3 acs.org. This dramatic loss of activity underscores the crucial role of the thiophene sulfur in this particular pharmacophore. The study also evaluated two thienopyridine carboxamide scaffolds to assess the importance of the pyrimidine portion of the core acs.org. It was found that a pyrimidine nitrogen atom, which is oriented to form a hydrogen bond with the backbone of a key amino acid residue (Phe157), resulted in improved inhibitory activity acs.org.
Table 2: Comparative Potency of Heterocyclic Cores as Sirtuin Inhibitors acs.org
| Heterocyclic Core | Target | Relative Potency |
|---|---|---|
| Thieno[3,2-d]pyrimidine | SIRT1/2/3 | High |
| Furo[3,2-d]pyrimidine | SIRT1/2/3 | Low (15-40x reduction) |
Computational and Theoretical Chemistry Studies of Thieno 3,2 C Pyridine 6 Methanamine
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic properties of thienopyridine derivatives are significantly influenced by their molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally corresponds to higher reactivity.
In computational studies of related thieno[2,3-b]pyridine (B153569) derivatives, DFT/B3LYP calculations have shown HOMO energies ranging from -4.85 to -5.52 eV and LUMO energies from -2.79 to -3.62 eV. arabjchem.org The HOMO-LUMO gap can be tuned by introducing different substituents. For instance, increasing the conjugation length or introducing heteroatoms like silicon into an aromatic core can decrease the HOMO-LUMO gap. nih.gov The reactivity of a molecule can be gauged by this energy difference, with a larger gap suggesting greater stability. wuxiapptec.com For example, in a study of substituted pyridines, the LUMO-HOMO energy differences were used to predict the feasibility of a Pictet-Spengler reaction, with a calculated threshold of 9.09 eV for the reaction to proceed. wuxiapptec.com
The electronic nature of substituents on the thienopyridine core plays a significant role in modulating the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap and influence the molecule's charge transfer properties. nankai.edu.cnbeilstein-journals.org
Aromaticity Assessment and Characterization of the Thieno[3,2-c]pyridine (B143518) System
The Thieno[3,2-c]pyridine system consists of a fused thiophene (B33073) and pyridine (B92270) ring. The aromaticity of this bicyclic system is a complex interplay of the individual aromatic characters of the constituent rings. Thiophene itself is an aromatic five-membered heterocycle, while pyridine is an aromatic six-membered heterocycle. When fused, the degree of aromaticity can be altered. acs.org
The saturation of the pyridine ring in a thienopyridine system, as seen in tetrahydrothieno[3,2-c]pyridines, leads to a reduction in aromaticity compared to the fully unsaturated parent compound. vulcanchem.com This change in aromaticity can influence the molecule's physical properties, such as solubility. vulcanchem.com
Conformational Preferences and Energetics
The conformational flexibility of Thieno[3,2-c]pyridine-6-methanamine is primarily determined by the rotational freedom around the single bonds, particularly the bond connecting the methanamine group to the pyridine ring. Computational methods such as AM1 semi-empirical calculations can be used to determine the minimum energy conformations as a function of key torsion angles. science.gov
For related flexible molecules, the optimized geometry corresponding to a non-planar conformation is often found to be the most stable. science.gov In a study comparing 3,7-disubstituted-tetrahydroisoquinolines and 2,6-disubstituted-tetrahydrothieno[3,2-c]pyridines, energy minimized conformations were overlaid to understand structural alignments, highlighting the importance of the three-dimensional arrangement of substituents for biological activity. nih.gov The conformational preferences can significantly impact how the molecule interacts with biological targets.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug design to understand how a ligand, such as a thienopyridine derivative, might interact with a protein target. nih.govmdpi.com
Binding Site Analysis and Interaction Profiling
In molecular docking studies of thienopyridine derivatives, the binding site is typically a pocket or groove on the surface of a protein. For instance, in studies of thienopyridines as Chk1 inhibitors, the binding site was identified as a hydrophobic cavity lined by specific amino acid residues. researchgate.net The interaction profile reveals the types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.org
For example, in the docking of pyrano[3,2-c]pyridine derivatives against EGFR and VEGFR-2, the binding modes were analyzed in relation to the co-crystallized ligands to validate the docking method. ekb.eg The analysis of these interactions is crucial for understanding the structure-activity relationships of a series of compounds.
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the binding modes and estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand to a protein. For instance, in a study of 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors, docking scores ranged from -10.5 to -8.6 kcal/mol, with various π-interactions being identified as key to binding. acs.org
The binding mode of a ligand is its specific orientation within the binding site. For example, in a study of thieno[2,3-d]pyrimidines, the orientation of different parts of the molecule within the active site of atypical protein kinase C was analyzed to explain the observed biological activity. nih.gov These predictions can guide the design of new derivatives with improved potency and selectivity. nih.govmdpi.com
Quantum Chemical Calculations in Reaction Mechanism Prediction and Validation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.netmdpi.com These calculations can provide detailed information about the energetics of reactants, transition states, and products, allowing for the prediction of the most likely reaction pathway.
For example, DFT calculations have been used to study the mechanism of the formation of a acs.orgresearchgate.netdithiolo[3,4-b]pyridine ring system, revealing that the rate-limiting step is a cyclization process with a specific activation barrier. mdpi.com Similarly, quantum chemical calculations have been employed to explain the influence of substituents on the photophysical properties of thieno[2,3-b]pyridine fluorophores. colab.ws These theoretical studies can complement experimental findings and provide a deeper understanding of the underlying chemical processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biorxiv.org By identifying key molecular descriptors—such as steric, electronic, and hydrophobic properties—that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. uninsubria.it
For the thienopyridine scaffold, QSAR studies have been instrumental in elucidating the structural requirements for inhibiting various protein targets. For instance, a study focusing on thienopyridine derivatives as inhibitors of Checkpoint kinase 1 (CHK1), a significant oncology target, developed a predictive QSAR model. nih.gov The model was built using a training set of 45 compounds and validated with a test set of 9 compounds. nih.gov It successfully explained the variance in inhibitory activity based on interactions with a pseudoreceptor surface, considering steric, electrostatic, hydrophobic, and hydrogen bonding fields. nih.gov
Similarly, 3D-QSAR models have been developed for a series of thieno[3,2-c]pyridine-7-carboxamides targeting Phosphoinositide-Dependent Kinase-1 (PDK1). nih.gov A six-point pharmacophore hypothesis, comprising two hydrogen bond acceptors, three hydrogen bond donors, and one hydrophobic group, formed the basis of a robust 3D-QSAR model. nih.gov This model demonstrated high predictive power, as evidenced by its statistical validation metrics. nih.gov
The statistical quality of these models underscores their utility in predictive research for thienopyridine-based compounds.
Table 1: Statistical Results of QSAR Models for Thienopyridine Derivatives
| Model Target | Compound Series | N (training) | N (test) | r²cv / R² | r²pred / Q²ext | Reference |
|---|---|---|---|---|---|---|
| CHK1 | Thienopyridines | 45 | 9 | 0.52 | 0.75 | nih.gov |
N (training) = Number of compounds in the training set; N (test) = Number of compounds in the test set; r²cv / R² = Cross-validated/non-cross-validated correlation coefficient for the training set; r²pred / Q²ext = Predictive correlation coefficient for the test set.
Advanced Computational Methodologies (e.g., Molecular Dynamics Simulations, QM/MM approaches)
Beyond QSAR, more sophisticated computational methods are employed to study the dynamic nature of ligand-protein interactions and reaction mechanisms at an atomic level.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand, such as a thienopyridine derivative, interacts with its biological target over time. These simulations model the movements and interactions of atoms and molecules, offering insights into the stability of binding poses, conformational changes in the protein, and the role of solvent molecules.
In the context of thienopyridine inhibitors of CHK1, MD simulations have been used to complement QSAR and docking studies. nih.gov These simulations helped to understand the binding modes of the inhibitors within the CHK1 active site, highlighting key interactions with critical amino acid residues like Cys87, Glu91, and Leu84 that are crucial for stable binding. nih.gov Similarly, MD simulations over 100 nanoseconds were used to confirm the stable binding of designed thieno[2,3-d]pyrimidine (B153573) derivatives to the Epidermal Growth Factor Receptor (EGFR), validating the docking results and supporting their potential as anti-proliferative agents. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful tool for studying chemical reactions and complex electronic phenomena within large biological systems like enzymes. mdpi.com In this approach, a small, chemically active region (e.g., the ligand and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics force fields. mdpi.com
While specific QM/MM studies on this compound were not found, this methodology is highly applicable for investigating its potential mechanisms of action, such as covalent bond formation with a target protein or elucidating enzymatic reaction pathways. For example, QM/MM simulations are widely used to study metal-containing proteins and enzymatic reactions, providing detailed mechanistic insights that are inaccessible to purely classical methods. mdpi.com The application of QM/MM could, therefore, be a valuable future direction for understanding the detailed interactions and reactivity of this compound and its derivatives.
Molecular and Mechanistic Insights into Biological Target Interactions of Thieno 3,2 C Pyridine 6 Methanamine Analogues
Mechanisms of Enzyme Inhibition
Thieno[3,2-c]pyridine (B143518) derivatives have been shown to inhibit a range of enzymes through various mechanisms, often acting as competitive inhibitors at ATP-binding sites or other crucial domains.
Kinase Inhibition
Glycogen Synthase Kinase 3β (GSK-3β):
Derivatives of thieno[3,2-c]pyrazole-3-amine have been identified as potent inhibitors of GSK-3β, a key enzyme in the pathology of Alzheimer's disease. nih.gov These compounds are designed to fit into the ATP-binding pocket of GSK-3β. The thieno[3,2-c]pyrazol-3-amine core can form multiple hydrogen bonds with the hinge region of the enzyme, specifically with the backbone atoms of Asp133 and Val135. nih.gov This interaction is crucial for ligand recognition.
The pyridine (B92270) ring of these analogues participates in hydrophobic interactions with residues such as Phe67, Val70, and Cys199. nih.gov Furthermore, the thieno[3,2-c]pyrazol-3-amine portion of the molecule engages in hydrophobic interactions with a pocket formed by Ala83, Val110, Leu132, Asp133, Tyr134, Val135, and Leu188. nih.gov One particular derivative, compound 16b, demonstrated a high inhibitory potency with an IC50 of 3.1 nM. nih.gov Another derivative, compound 54, which includes a 4-methylpyrazole (B1673528) moiety, interacts with Arg141 through a π-cation interaction and shows an IC50 of 3.4 nM. nih.gov In cellular models, these inhibitors have been shown to increase the phosphorylation of GSK-3β at Ser9, a marker of its inhibition. nih.govnih.gov
Atypical Protein Kinase C (aPKC):
Thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as ATP-competitive inhibitors of the atypical protein kinase C (aPKC) isoforms, aPKCι and aPKCζ. nih.gov These kinases are involved in controlling vascular permeability. While a range of potencies has been observed within the thieno[2,3-d]pyrimidine series against aPKCζ, a pyridine congener was found to be inactive. nih.govnih.gov The development of these inhibitors is based on a tricyclic thieno[2,3-d]pyrimidine lead compound. nih.govnih.gov
Cyclin-Dependent Kinase (CDK):
Thieno[3,2-c]pyridinyl structures are mentioned in the context of CDK protein degraders. google.com Pyrido[2,3-d]pyrimidines have been identified as inhibitors of CDK4/6, kinases that are crucial for cell cycle progression. rsc.org For instance, one derivative directly inhibited CDK6 with an IC50 of 115.38 nM. rsc.org
Phosphodiesterase (PDE) Inhibition
PDE4:
New thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed and evaluated as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes cyclic adenosine (B11128) 5'-monophosphate (cAMP). nih.gov One such compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, showed a good profile in potentiating isoprenaline-induced cAMP accumulation in guinea pig eosinophils, indicating effective cell penetration. nih.gov
Other Enzyme Systems
Acetylcholinesterase, Carbonic Anhydrase, Cyclooxygenase, DNA Gyrase:
Fused thienopyridine derivatives have demonstrated inhibitory activity against several other enzyme systems. Pyrimidine (B1678525) hybrids with a fused thienopyridine moiety have been noted for their potential to inhibit acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes. cu.edu.eglookchem.com
Sirtuin Modulation
Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+-dependent deacetylases. nih.gov Crystallographic studies of these inhibitors bound to the SIRT3 active site reveal that the carboxamide group binds in the nicotinamide (B372718) C-pocket, while the aliphatic portions extend through the substrate channel. nih.gov This binding mode explains the observed structure-activity relationships. These compounds represent a novel chemotype and are significantly more potent than many other available sirtuin inhibitors. nih.gov
Receptor Binding and Modulation Mechanisms
P2Y12 Receptors:
Thienopyridine derivatives are well-known for their interaction with the P2Y12 receptor, a key player in platelet aggregation. nih.gov Compounds like prasugrel, a third-generation thienopyridine, act as irreversible antagonists of the P2Y12 receptor. nih.gov The active metabolite of these drugs forms a covalent disulfide bond with the receptor, which blocks the binding of ADP. nih.gov Ticlopidine is another thienopyridine that acts as a selective P2Y12 receptor antagonist, inhibiting ADP-induced platelet aggregation. chemicalbook.comcaymanchem.com Research has also been conducted on thieno[2,3-b]pyridine (B153569) derivatives as potential novel P2Y12 inhibitors. nih.gov
α2-adrenoceptor:
While direct mechanistic studies on Thieno[3,2-c]pyridine-6-methanamine and α2-adrenoceptors are limited in the provided results, the broader class of nitrogen-containing heterocyclic compounds, which includes thienopyridines, is known to interact with various G protein-coupled receptors, including adrenoceptors. The specific interactions would depend on the three-dimensional structure of the analogue and its complementarity to the receptor's binding pocket.
Interactions with Nucleic Acids (DNA/RNA)
Some tetracyclic thieno[3,2-b]pyridine (B153574) derivatives have been studied for their potential as antitumoral agents through their interaction with DNA. nih.gov These planar molecules can interact with DNA primarily through intercalation and groove binding. For instance, one derivative was found to have 35% of its molecules intercalated in salmon sperm DNA, while another showed only 11% intercalation, suggesting that groove binding is the main mode of interaction for the latter. nih.gov The intrinsic fluorescence of these compounds can be utilized to monitor their interactions with DNA. nih.gov The binding constants (Ki) for these interactions have been determined to be in the range of 10^3 M-1. nih.gov
Table 1: Summary of Enzyme Inhibition by Thieno[3,2-c]pyridine Analogues
| Enzyme | Thienopyridine Analogue Class | Mechanism of Inhibition | Key Findings |
|---|---|---|---|
| GSK-3β | Thieno[3,2-c]pyrazole-3-amine | ATP-competitive inhibition | Forms hydrogen bonds with hinge region (Asp133, Val135); hydrophobic interactions. IC50 values in the low nanomolar range. nih.govnih.gov |
| aPKC | Thieno[2,3-d]pyrimidine | ATP-competitive inhibition | Active against aPKCζ and aPKCι isoforms. nih.govnih.gov |
| CDK | Pyrido[2,3-d]pyrimidine | Inhibition of CDK4/6 | A derivative showed direct inhibition of CDK6 with an IC50 of 115.38 nM. rsc.org |
| PDE4 | Thieno[3,2-d]pyrimidine | Selective inhibition | Potentiates cAMP accumulation in cells. nih.gov |
| Sirtuins (1, 2, 3) | Thieno[3,2-d]pyrimidine-6-carboxamide | Pan-inhibition | Binds to the nicotinamide C-pocket and substrate channel. nih.gov |
Table 2: Receptor Binding and Modulation by Thieno[3,2-c]pyridine Analogues
| Receptor | Thienopyridine Analogue Class | Mechanism of Action | Key Findings |
|---|---|---|---|
| P2Y12 | Thienopyridine | Irreversible antagonism | Forms a covalent disulfide bond with the receptor, blocking ADP binding. nih.govchemicalbook.com |
Table 3: Interaction with Nucleic Acids by Thieno[3,2-c]pyridine Analogues
| Biomolecule | Thienopyridine Analogue Class | Mechanism of Interaction | Key Findings |
|---|---|---|---|
| DNA | Tetracyclic thieno[3,2-b]pyridine | Intercalation and groove binding | Binding constants (Ki) in the range of 10^3 M-1. nih.gov |
Elucidation of Signaling Pathway Modulations (e.g., NFκB activation suppression)
Analogues of this compound and related thienopyridine scaffolds have been shown to modulate several critical intracellular signaling pathways, playing a significant role in various pathological conditions. Their mechanism of action often involves the direct inhibition of key enzymes or the allosteric modulation of receptors, leading to downstream effects on cellular signaling cascades.
One of the most significant modulated pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. Studies on structurally related thieno[2,3-d]pyrimidines have demonstrated their ability to suppress NF-κB activation. For instance, a specific analogue, compound 7l, was shown to effectively inhibit TNF-α induced NF-κB activity in a dose-dependent manner in HEK293 cells. nih.gov This inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines, highlights a crucial mechanism by which these compounds can exert anti-inflammatory effects. nih.gov
Another critical pathway modulated by thienopyridine derivatives is the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway, which is implicated in the pathology of Alzheimer's disease. A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potent GSK-3β inhibitors. nih.gov GSK-3β is responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's. By inhibiting GSK-3β, these compounds decrease tau phosphorylation. nih.gov Furthermore, inhibition of GSK-3β leads to an increase in the expression of β-catenin, a key component of the Wnt signaling pathway, which is crucial for neuronal development and survival. nih.govnih.gov The modulation of this pathway was shown to promote the outgrowth of differentiated neuronal neurites. nih.gov
Thienopyridine analogues have also been identified as modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is involved in synaptic plasticity. A series of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides demonstrated a fascinating "molecular switch" phenomenon, where minor structural modifications could convert the compound from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM) of the mGlu5 receptor. acs.org This ability to fine-tune receptor activity showcases a sophisticated level of signaling pathway modulation.
Furthermore, the broader family of thienopyridines has been associated with the inhibition of other significant pathways. Clinically used drugs with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, such as Ticlopidine, function as antagonists of the P2Y12 adenosine diphosphate (B83284) receptor, thereby inhibiting platelet aggregation. igi-global.comnist.gov Other analogues have shown potent inhibitory activity against receptor tyrosine kinases like VEGFR and c-Met, as well as Src kinase, which are all pivotal in cancer cell proliferation and angiogenesis. igi-global.com
Table 1: Examples of Signaling Pathway Modulation by Thienopyridine Analogues
| Compound Class | Target | Modulated Pathway | Downstream Effect | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (analogue 7l) | Atypical Protein Kinase C (aPKC) | NF-κB Signaling | Suppression of TNF-α induced NF-κB activation | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine (analogue 16b) | Glycogen Synthase Kinase 3β (GSK-3β) | Wnt/β-catenin Signaling & Tau Phosphorylation | Decreased tau hyperphosphorylation; increased β-catenin levels; neurite outgrowth | nih.gov |
| Thieno[3,2-b]pyridine-5-carboxamide | Metabotropic Glutamate Receptor 5 (mGlu5) | Glutamatergic Signaling | Allosteric modulation (both positive and negative) of receptor activity | acs.org |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | P2Y12 Receptor | Platelet Aggregation Pathway | Inhibition of platelet aggregation | igi-global.comnist.gov |
| Thieno[3,2-b]pyridines | VEGFR/c-Met, Src Kinase | Tyrosine Kinase Signaling | Inhibition of cancer cell proliferation and angiogenesis | igi-global.com |
Specificity and Selectivity Profiling of Biological Interactions
The specificity and selectivity of thieno[3,2-c]pyridine analogues are crucial determinants of their therapeutic potential and are dictated by the specific substitutions on the core heterocyclic scaffold. Research has focused on profiling these compounds against panels of related biological targets to understand their selectivity profile.
Kinase inhibition profiling is a common strategy to assess selectivity. For example, a potent thieno[2,3-d]pyrimidine analogue (7l) that inhibits atypical Protein Kinase C (aPKC) was tested against a panel of 31 kinases. It demonstrated a favorable selectivity profile, with a particular focus on PKC isoforms and other kinases known to affect vascular permeability. nih.gov This type of screening is essential to minimize off-target effects. Similarly, thieno[3,2-c]pyrazol-3-amine derivatives were identified as highly potent and selective inhibitors of GSK-3β, with compound 16b showing an IC50 of 3.1 nM and good selectivity against other kinases. nih.gov The design of these compounds specifically aimed to form multiple hydrogen bonds with the hinge region of the GSK-3β active site, a strategy that enhances both potency and selectivity. nih.gov
The concept of biased allosteric modulation further illustrates the nuanced specificity these compounds can achieve. In the case of the adenosine A1 receptor, related 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffolds have been explored as allosteric modulators. frontiersin.org This mechanism allows for the modulation of the receptor's response to its endogenous ligand rather than simple activation or blockade, offering a more refined pharmacological effect.
A striking example of how subtle structural changes govern specificity is seen in the mGlu5 modulators derived from a thieno[3,2-b]pyridine core. The addition or removal of a single methyl group (a "magic methyl" effect) on the pyridine moiety of the side chain could switch the compound's activity from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). acs.org This demonstrates that even minor atomic changes can dramatically alter the interaction with the biological target, leading to opposite functional outcomes.
Selectivity is also evident in the context of antimicrobial applications. Thieno[3,2-b]pyridinone derivatives developed as antitubercular agents targeting the enoyl-ACP reductase (InhA) showed high specificity for Mycobacterium tuberculosis, including drug-resistant strains, but lacked activity against a panel of other Gram-positive and Gram-negative bacteria. researchgate.net This indicates that their mechanism of action is highly specific to a mycobacterial molecular target.
The diversity of targets for the thienopyridine scaffold is broad, with different substitution patterns directing the molecule to distinct biological targets. For instance, various analogues of the thieno[3,2-c]pyridine core have been reported to selectively target EGFRT790M, Src kinase, and VEGFR/c-Met, highlighting the scaffold's versatility in medicinal chemistry. igi-global.com
Table 2: Selectivity Profile of Representative Thienopyridine Analogues
| Compound Class | Primary Target | Selectivity Notes | Potential Therapeutic Area | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (analogue 7l) | aPKCζ | Favorable selectivity against a panel of 31 kinases. | Retinal Vascular Permeability | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine (analogue 16b) | GSK-3β | Potent (IC50 = 3.1 nM) and selective inhibitor. | Alzheimer's Disease | nih.gov |
| Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 Receptor | "Molecular switch" effect; small structural changes convert PAMs to NAMs. | Neurological Disorders | acs.org |
| Thieno[3,2-b]pyridinone | Enoyl-ACP Reductase (InhA) | Specific to Mycobacterium tuberculosis; inactive against other bacteria. | Tuberculosis | researchgate.net |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | P2Y12 Receptor | Selective, non-competitive antagonist. | Thrombosis | igi-global.com |
Future Perspectives and Emerging Research Directions for Thieno 3,2 C Pyridine 6 Methanamine
Development of Innovative Synthetic Routes for Complex Analogues
The synthesis of thieno[3,2-c]pyridine (B143518) derivatives has traditionally relied on established methods. However, the demand for structurally diverse analogues of Thieno[3,2-c]pyridine-6-methanamine necessitates the development of more innovative and efficient synthetic strategies. Current research is focused on metal-free synthesis and multi-component reactions to create novel derivatives. kuleuven.beafricanjournalofbiomedicalresearch.com For instance, a novel metal-free, three-step synthesis for thieno[2,3-c]pyridine (B153571) derivatives has been developed, which could be adapted for this compound analogues. kuleuven.be This method involves a one-pot triazolization reaction, followed by a modified Pomeranz-Fritsch reaction and acid-mediated denitrogenative transformation. kuleuven.be Such innovative routes offer advantages like avoiding metal catalysts, which can be environmentally unfriendly and leave toxic residues. kuleuven.be
Future synthetic efforts will likely focus on creating a library of complex analogues with varied substituents on both the thiophene (B33073) and pyridine (B92270) rings. These efforts will be crucial for exploring the structure-activity relationships and identifying compounds with enhanced biological activities.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Analogues |
|---|---|---|
| Metal-Free Denitrogenative Transformation | Three-step synthesis via fused 1,2,3-triazoles. kuleuven.be | Environmentally friendly, avoids toxic metal residues. kuleuven.be |
| Multi-Component Reactions (Ugi reaction) | Versatile, producing a variety of substituted derivatives in good to excellent yields. africanjournalofbiomedicalresearch.com | Efficient generation of diverse chemical libraries for screening. |
| Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) | Functionalization of the pyridine ring with various aryl and heteroaryl amines. nih.gov | Access to a wide range of analogues with potential biological activity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. nih.govmdpi.com For this compound, these computational tools can be instrumental in designing novel analogues with desired properties and predicting their biological activities. ML models can be trained on existing data of thienopyridine derivatives to identify key structural features responsible for specific biological effects. nih.govmdpi.com This can guide the synthesis of new compounds with a higher probability of success, reducing the time and cost of research and development. nih.gov
Generative AI models can even propose entirely new molecular structures based on the thieno[3,2-c]pyridine scaffold that are optimized for a particular biological target. frontiersin.org Furthermore, AI can assist in planning and optimizing synthetic routes, predicting reaction outcomes, and even automating the synthesis process itself. frontiersin.org The integration of AI and ML will undoubtedly accelerate the discovery of new applications for this compound and its derivatives.
Application of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its analogues is crucial for elucidating their mechanism of action and for rational drug design. Advanced spectroscopic techniques such as multidimensional NMR spectroscopy, X-ray crystallography, and mass spectrometry are indispensable for unambiguous structure determination. mdpi.comresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of these compounds. nih.govmdpi.com For instance, DFT calculations have been used to understand the site-dependent fluorescence of thieno[3,2-b]pyridin-5(4H)-one derivatives, revealing differences in orbital conjugation and HOMO-LUMO gaps. nih.gov Combining experimental spectroscopic data with high-level computational analysis will provide a comprehensive understanding of the structure-property relationships within this class of compounds.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Experimental | ||
| Multidimensional NMR | Detailed connectivity and stereochemistry. mdpi.com | Unambiguous structure elucidation of complex analogues. |
| X-ray Crystallography | Precise 3D atomic coordinates and intermolecular interactions. mdpi.com | Understanding solid-state packing and receptor binding modes. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. researchgate.net | Confirmation of molecular identity and structural fragments. |
| Computational | ||
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energies, and reactivity descriptors. nih.govmdpi.com | Predicting chemical reactivity and photophysical properties. nih.gov |
Exploration of this compound as Probes for Biological Systems
The inherent fluorescence properties of some thienopyridine scaffolds make them attractive candidates for the development of biological probes. nih.gov By modifying the structure of this compound with specific recognition moieties, it may be possible to create fluorescent probes that can selectively bind to and image specific biological targets, such as enzymes or receptors, within living cells. The site-dependent modulation of fluorescence observed in thieno[3,2-b]pyridin-5(4H)-ones suggests that strategic placement of substituents on the this compound core could be used to tune its photophysical properties for specific imaging applications. nih.gov
These probes could be invaluable tools for studying disease progression at the molecular level and for high-throughput screening of potential drug candidates. The development of this compound-based probes represents a promising avenue for future research with significant potential impact in chemical biology and diagnostics.
Synergistic Approaches Combining Experimental and Computational Research Paradigms
The future of research on this compound lies in the close integration of experimental and computational approaches. mdpi.com In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of this compound analogues with various biological targets. nih.gov These computational predictions can then guide the selection of the most promising compounds for synthesis and experimental validation.
This synergistic approach has already been successfully applied to other thienopyridine derivatives. For example, computational methods were used to identify thienopyridine scaffolds as potential inhibitors of N-Myristoyltransferase in parasitic pathogens, which was subsequently validated by biological assays. mdpi.com By combining the predictive power of computational chemistry with the rigor of experimental validation, researchers can significantly streamline the drug discovery process and accelerate the development of novel therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Thieno[3,2-c]pyridine-6-methanamine and its analogues?
- Key Methods :
- Cyclization of β-(2-thienyl)ethylamine : Reacting β-(2-thienyl)ethylamine with reagents like o-chloro derivatives under controlled conditions forms the thieno[3,2-c]pyridine core .
- Nitrile-Alkylation Sequences : Nitrile intermediates (e.g., compound 105 in ) can undergo alkylation with methyl iodide or similar agents to introduce substituents at specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups to the scaffold, enhancing structural diversity (e.g., synthesis of antitumoral derivatives) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of Thieno[3,2-c]pyridine derivatives?
- Structural Confirmation :
- Elemental Analysis : Validates molecular formula (e.g., C₈H₆N₂OS for a carboxamide derivative) .
- NMR/IR Spectroscopy : Identifies functional groups (e.g., NH₂ in methanamine) and substitution patterns .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., exact mass = 178.02000 for a carboxamide analog) .
Q. How do researchers design in vitro assays to evaluate the biological activity of this compound derivatives?
- Antitumoral Activity :
- Cytotoxicity Assays : Test derivatives against cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT or SRB assays .
- Enzyme Inhibition :
- Kinase Inhibition : Screen for Lck or KDR kinase inhibition via fluorescence-based ADP-Glo™ assays (IC₅₀ values <1 µM reported for urea derivatives) .
Advanced Research Questions
Q. What strategies guide the optimization of Thieno[3,2-c]pyridine derivatives for selective kinase inhibition?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Systematic substitution at positions 2, 5, and 6, followed by kinetic binding assays and molecular modeling to assess steric/electronic effects .
Q. How can molecular docking and dynamics simulations predict the interaction of Thieno[3,2-c]pyridine analogs with enzyme targets?
- Computational Workflow :
Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., hydrophobic interactions with SIRT6/COX-2 active sites) .
Dynamics Simulations (MD) : Run 100-ns MD trajectories in GROMACS to assess stability (RMSD <2 Å indicates stable binding) .
Pharmacokinetic Profiling : Calculate logP, PSA, and drug-likeness via SwissADME (e.g., compound 6 in has logP = 2.28, favorable for blood-brain barrier penetration) .
- Case Study : Cyanide-substituted thieno[3,2-c]pyran analogs showed stable hydrogen bonding with COX-2, aligning with experimental IC₅₀ data .
Q. What approaches resolve discrepancies in the biological activity data of Thieno[3,2-c]pyridine derivatives across studies?
- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or structural impurities .
- Solutions :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Structural Reanalysis : Re-examine NMR/X-ray data to confirm regiochemistry (e.g., distinguishing 3,2-c from 2,3-b isomers) .
- Comparative Studies : Benchmark against known inhibitors (e.g., Clopidogrel bisulfate for antiplatelet activity) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
